1-[(Propan-2-yl)sulfanyl]hepta-1,5-diene
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Overview
Description
1-[(Propan-2-yl)sulfanyl]hepta-1,5-diene is an organic compound characterized by the presence of a sulfanyl group attached to a hepta-1,5-diene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Propan-2-yl)sulfanyl]hepta-1,5-diene typically involves the reaction of hepta-1,5-diene with a propan-2-yl sulfanyl reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(Propan-2-yl)sulfanyl]hepta-1,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[(Propan-2-yl)sulfanyl]hepta-1,5-diene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-[(Propan-2-yl)sulfanyl]hepta-1,5-diene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Hepta-1,5-diene: A simpler analog without the sulfanyl group.
1-[(Methylsulfanyl)hepta-1,5-diene: A similar compound with a methyl group instead of a propan-2-yl group.
1-[(Propan-2-yl)sulfanyl]hex-1,5-diene: A compound with a shorter carbon chain.
Uniqueness
1-[(Propan-2-yl)sulfanyl]hepta-1,5-diene is unique due to the presence of the propan-2-yl sulfanyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
72087-75-3 |
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Molecular Formula |
C10H18S |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
1-propan-2-ylsulfanylhepta-1,5-diene |
InChI |
InChI=1S/C10H18S/c1-4-5-6-7-8-9-11-10(2)3/h4-5,8-10H,6-7H2,1-3H3 |
InChI Key |
HSVWDPFOCNWKPS-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC=CSC(C)C |
Origin of Product |
United States |
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